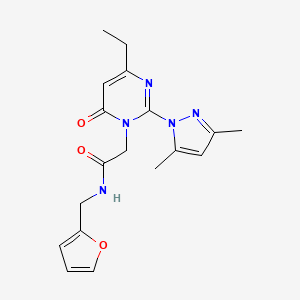

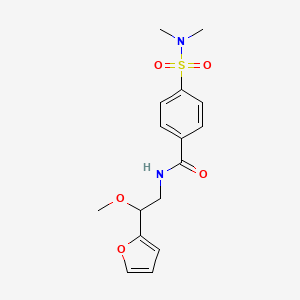

![molecular formula C18H18N2S B2411962 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 891026-51-0](/img/structure/B2411962.png)

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a boiling point of 116–118°C .科学的研究の応用

Anticancer Applications

Novel pyridine-thiazole hybrid molecules, including derivatives of 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine, have been synthesized and shown significant anticancer properties. These compounds demonstrate high antiproliferative activity against various types of tumors, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. The selectivity for cancer cells and the mechanism of inducing genetic instability in tumor cells suggest these compounds as potential anticancer agents (Ivasechko et al., 2022).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been studied for their potential as corrosion inhibitors for mild steel. These compounds exhibit effective protection of steel surfaces, acting as both anodic and cathodic inhibitors. Their inhibition efficiency has a direct relation with concentration and an inverse relation with temperature (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives have been synthesized and characterized for their antimicrobial and antitumor activities. The studies showed that metal complexes of these derivatives are more active than the free ligands, with specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).

Catalytic Activity

The synthesized 4-phenyl-2, 6-di(thiazol-2-yl)pyridine copper chloride complex has been used as a catalyst in the oxidation of p-aminophenol. This method is efficient and environmentally safe for removing pollutants from water resources (Goel & Rani, 2023).

Synthesis of Novel Heterocycles

2-Ethoxy carbonyl methylene thiazol-4-one reacts with acetophenone to produce various heterocycles, including thiazoles, which have been tested for their antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

作用機序

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure and substituents. For example, pyridine, a compound similar to thiazoles, is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

将来の方向性

特性

IUPAC Name |

4-(4-butylphenyl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-2-3-6-14-8-10-15(11-9-14)17-13-21-18(20-17)16-7-4-5-12-19-16/h4-5,7-13H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHPYGIEPAEEPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

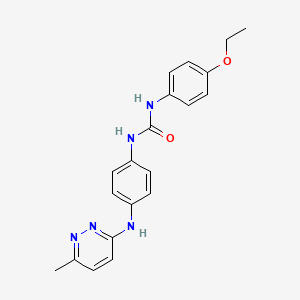

![N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2411881.png)

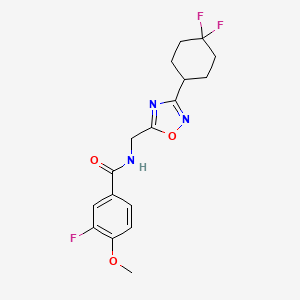

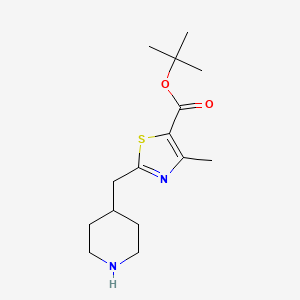

![N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/structure/B2411887.png)

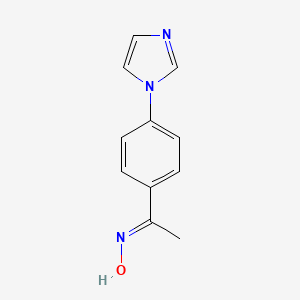

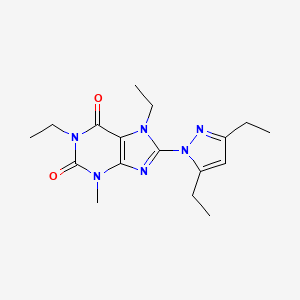

![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)

![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)

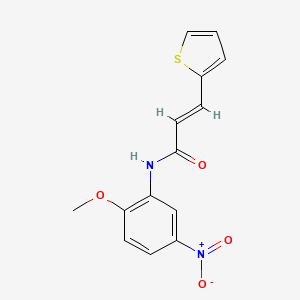

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)